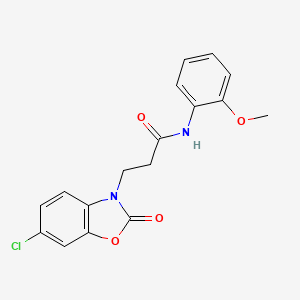
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide, also known as Compound A, is a synthetic compound with potential therapeutic applications in various fields of medicine. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. Specifically, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response, as well as the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In animal models, 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, its synthetic route is relatively straightforward and can be easily scaled up for larger quantities. However, one limitation is the lack of clinical data on the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in humans, which limits its potential for clinical translation.
将来の方向性
Future research on 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A should focus on further elucidating its mechanism of action and identifying potential therapeutic applications in various fields of medicine. Specifically, research should focus on conducting preclinical studies to evaluate the safety and efficacy of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A in animal models of various diseases, as well as conducting clinical trials to evaluate its potential for clinical translation. Additionally, research should focus on developing more efficient and cost-effective synthetic routes for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A.
合成法
The synthesis of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has been studied extensively for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Research has shown that 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-methoxyphenyl)propanamide A has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-14-5-3-2-4-12(14)19-16(21)8-9-20-13-7-6-11(18)10-15(13)24-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJOTWDEAWSLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2C3=C(C=C(C=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4,6-trimethyl-3-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5313141.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)
![(4aS*,8aR*)-1-butyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313212.png)
![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5313216.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)